molecular formula C13H25NO B1466573 1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1492532-93-0

1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol

Cat. No. B1466573
CAS RN: 1492532-93-0
M. Wt: 211.34 g/mol
InChI Key: KTGYZGMNBIQBJU-UHFFFAOYSA-N
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Description

“1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Cyclopentanes, including derivatives similar to 1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol, are synthesized through methods like Michael addition and subsequent conversions to alcohols and aldehydes. Such processes are pivotal in the creation of cyclic fatty acid monomers (Vatèla, Sebedio, & Quéré, 1988).

  • Chemical Properties and Analysis : Research on similar cyclopentane derivatives has focused on their chemical properties, including the exploration of different reaction pathways and synthesis techniques. These studies are crucial for understanding the chemical behavior of these compounds (Stanko & Platé, 1959).

Application in Radical Reactions

  • Use in Radical Reactions : Cyclopentyl derivatives, closely related to this compound, have been evaluated as solvents in radical reactions. These compounds have shown promise due to their stability and effectiveness in facilitating various types of radical reactions (Kobayashi et al., 2013).

  • Thermal Chemistry : The thermal chemistry of similar cyclopentane derivatives has been studied, particularly focusing on isomerization and dehydrogenation reactions on different surfaces. Such research is valuable in understanding the thermal stability and reactivity of these compounds (Morales & Zaera, 2006).

Materials Science Applications

  • Polymerization and Copolymerization : Research has been conducted on the polymerization of cyclopentene and its derivatives, leading to the creation of polymers with specific structural and thermal properties. This research is significant for developing new materials with desired characteristics (Pragliola et al., 2013).

  • Development of New Materials : Studies on cyclopentane derivatives have led to the development of materials with specific functionalities, such as hydro-oligomerization products. These materials have applications in various fields, including the creation of novel polymers (Kelly, Taylor, & Collins, 1994).

Future Directions

The future directions for “1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol” could involve further exploration of its synthesis, properties, and potential applications in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant role in drug design .

properties

IUPAC Name

1-[(2-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-12-7-3-6-10-14(12)11-13(15)8-4-5-9-13/h12,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGYZGMNBIQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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